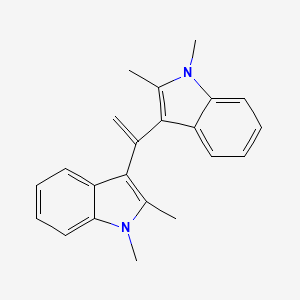
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- is a complex organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- typically involves multi-step organic reactions. One common method involves the oxidative dearomatization of indoles using TEMPO oxoammonium salt under mild conditions . This process allows for the formation of structurally diverse indolin-3-ones with high atom-economy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like TEMPO oxoammonium salt.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indolinone ring.
Common Reagents and Conditions
Oxidation: TEMPO oxoammonium salt under mild conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Palladium-catalyzed reactions using palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions include various substituted indolinones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its therapeutic potential in treating cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions inhibit the phosphorylation of key proteins, thereby disrupting cell signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Indolinone derivatives: These compounds share the indolinone core structure but differ in their substituents, leading to variations in their biological activities.
3-(Benzylidene)-2-oxo-indoline derivatives: Known for their anticancer properties and ability to inhibit CDKs.
Uniqueness
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a dimethylamino propyl group and a furfurylmethylamino group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
33391-49-0 |
|---|---|
Molekularformel |
C25H29N3O2 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-1-[furan-2-ylmethyl(methyl)amino]-3-phenylindol-2-one |
InChI |
InChI=1S/C25H29N3O2/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3 |
InChI-Schlüssel |
VUMFPXTVBPBJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

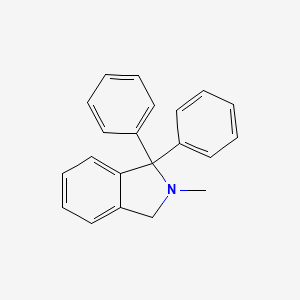
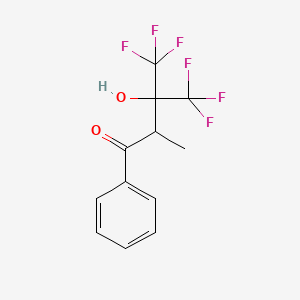
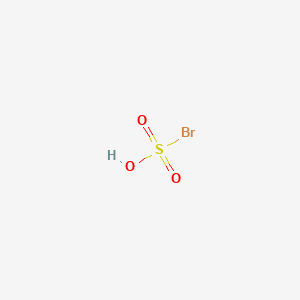

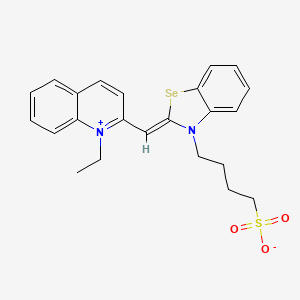

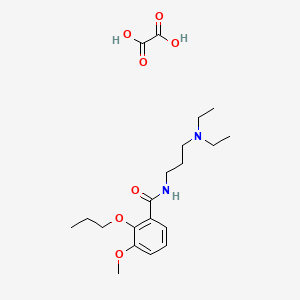
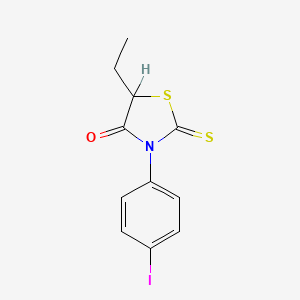

![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
